molecular formula C7H6BrN3 B1525361 7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine CAS No. 1190318-26-3

7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine

Cat. No. B1525361
M. Wt: 212.05 g/mol
InChI Key: HHGPJRLQVLHIEQ-UHFFFAOYSA-N
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Description

“7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine” is a compound with the molecular formula C7H5BrN2. It is a solid substance with a molecular weight of 197.03 . This compound is stored in a dry environment at a temperature between 2-8°C .


Synthesis Analysis

There are several synthetic routes for pyrrolopyridine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The yield of these synthetic processes can be as high as 76% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

Pyrrolopyridine derivatives can be used as indole bioisosteres for designing azaindole-based drugs . They can also be functionalized to form multidentate agents .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its ATR-FTIR peaks are at 3047 cm-1 (=C–H, Stretch), 1661 cm-1 (C=O, Stretch), 1561 cm-1 (C=C, Stretch), 1418 cm-1 (C–H, Band), 1242 cm-1 (C–N, Stretch), and 788 cm-1 (C–Cl, Stretch) .

Scientific Research Applications

Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities

  • Field : Medicinal Chemistry
  • Application Summary : Pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring, have shown a wide range of biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods of Application : The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

  • Field : Cancer Therapy
  • Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . Targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application : The specific methods of synthesis for these derivatives were not detailed in the source .
  • Results : Among the series, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Field : Endocrinology
  • Application Summary : Compounds similar to “7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine” may be used in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Methods of Application : The specific methods of application for these derivatives were not detailed in the source .
  • Results : The compounds were found to be effective in reducing blood glucose .

Pain Management

  • Field : Pain Management
  • Application Summary : Compounds similar to “7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine” may be used in pain management, specifically for patients suffering from idiopathic and chronic pain .
  • Methods of Application : The specific methods of application for these derivatives were not detailed in the source .
  • Results : The compounds were found to be effective in managing pain .

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

  • Field : Organic Chemistry
  • Application Summary : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced .
  • Methods of Application : The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst .
  • Results : This method provided the desired products with moderate to good yields .

FGFR Inhibitors

  • Field : Cancer Therapy
  • Application Summary : A series of 1H-pyrrolo [2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .
  • Methods of Application : The specific methods of synthesis for these derivatives were not detailed in the source .
  • Results : Among the series, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

properties

IUPAC Name

7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPJRLQVLHIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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